molecular formula C8H9ClO2 B14228974 4-Chlorobut-2-en-1-yl but-2-ynoate CAS No. 558451-99-3

4-Chlorobut-2-en-1-yl but-2-ynoate

Cat. No.: B14228974
CAS No.: 558451-99-3
M. Wt: 172.61 g/mol
InChI Key: BNYDNNSQXNNNMH-UHFFFAOYSA-N
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Description

4-Chlorobut-2-en-1-yl but-2-ynoate is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of both an alkyne and an alkene functional group, along with a chlorine atom. This combination of functional groups makes it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorobut-2-en-1-yl but-2-ynoate typically involves the reaction of 4-chlorobut-2-yn-1-ol with but-2-ynoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobut-2-en-1-yl but-2-ynoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chlorobut-2-en-1-yl but-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorobut-2-en-1-yl but-2-ynoate involves its reactive functional groups. The alkyne and alkene groups can participate in various addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorobut-2-en-1-yl but-2-ynoate is unique due to the presence of both an alkyne and an alkene group along with a chlorine atom. This combination of functional groups provides a wide range of reactivity and makes it a valuable compound in various chemical transformations .

Properties

CAS No.

558451-99-3

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

4-chlorobut-2-enyl but-2-ynoate

InChI

InChI=1S/C8H9ClO2/c1-2-5-8(10)11-7-4-3-6-9/h3-4H,6-7H2,1H3

InChI Key

BNYDNNSQXNNNMH-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)OCC=CCCl

Origin of Product

United States

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